molecular formula C11H12BrClF3NO B8126586 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride

Cat. No.: B8126586
M. Wt: 346.57 g/mol
InChI Key: DBQMALWCIIZHBT-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride is a complex organic compound characterized by the presence of bromine, trifluoromethyl, phenoxymethyl, and cyclopropylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromo-5-trifluoromethylphenol with cyclopropylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • (3-bromo-5-(trifluoromethyl)phenoxy)trimethylsilane

Uniqueness

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-[[3-bromo-5-(trifluoromethyl)phenoxy]methyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO.ClH/c12-8-3-7(11(13,14)15)4-9(5-8)17-6-10(16)1-2-10;/h3-5H,1-2,6,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQMALWCIIZHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC(=CC(=C2)C(F)(F)F)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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